Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate
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Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a naphthalene ring, which contributes to its aromatic properties, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate naphthalene derivative.
Amidation: The naphthalene derivative undergoes amidation with ®-2-amino-3-(naphthalen-2-yl)propanoic acid.
Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate depends on its specific application. In drug synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate: The enantiomer of the compound, differing in its stereochemistry.
Naphthalene derivatives: Compounds containing the naphthalene ring, used in various chemical applications.
Boc-protected amino acids: Amino acids with a Boc protecting group, used in peptide synthesis.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate is unique due to its specific combination of a chiral center, a naphthalene ring, and a Boc protecting group. This combination makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and biologically active molecules, offering both structural complexity and functional versatility.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJZIQXCBCAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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